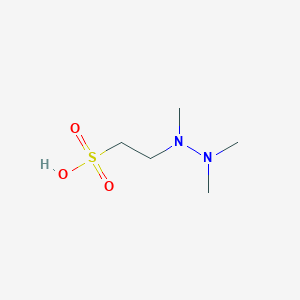
2-(Trimethylhydrazinyl)ethane-1-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Trimethylhydrazinyl)ethane-1-sulfonic acid is an organic compound that belongs to the class of sulfonic acids It is characterized by the presence of a trimethylhydrazinyl group attached to an ethane-1-sulfonic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trimethylhydrazinyl)ethane-1-sulfonic acid typically involves the reaction of trimethylhydrazine with ethane-1-sulfonic acid under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as water or an organic solvent, and may require the use of a catalyst to facilitate the reaction. The reaction conditions, including temperature and pH, are optimized to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters and efficient production of the compound. The use of advanced purification techniques, such as crystallization or chromatography, ensures the removal of impurities and the production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2-(Trimethylhydrazinyl)ethane-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acid derivatives.
Reduction: Reduction reactions may lead to the formation of hydrazine derivatives.
Substitution: The sulfonic acid group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products
The major products formed from the reactions of this compound include sulfonic acid derivatives, hydrazine derivatives, and various substituted compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(Trimethylhydrazinyl)ethane-1-sulfonic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is employed in biochemical assays and as a buffer in biological experiments.
Industry: The compound is used in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(Trimethylhydrazinyl)ethane-1-sulfonic acid involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or activator, modulating the activity of enzymes involved in various biochemical processes. It may also interact with cellular receptors, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
2-(Trimethylhydrazinyl)ethane-1-sulfonic acid can be compared with other similar compounds, such as:
Ethanesulfonic acid: A simpler sulfonic acid with similar chemical properties but lacking the trimethylhydrazinyl group.
Cyclohexylaminoethanesulfonic acid: Another sulfonic acid derivative with different substituents, used as a buffering agent.
Hydroxyethanesulfonic acid: A sulfonic acid with a hydroxyl group, used in various biochemical applications.
Properties
CAS No. |
62692-85-7 |
|---|---|
Molecular Formula |
C5H14N2O3S |
Molecular Weight |
182.24 g/mol |
IUPAC Name |
2-[dimethylamino(methyl)amino]ethanesulfonic acid |
InChI |
InChI=1S/C5H14N2O3S/c1-6(2)7(3)4-5-11(8,9)10/h4-5H2,1-3H3,(H,8,9,10) |
InChI Key |
YLAGHABPFNNLOD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)N(C)CCS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


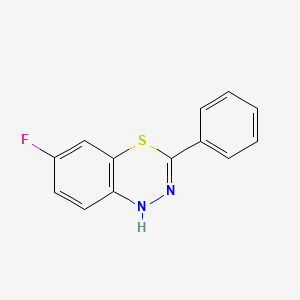
![(E)-1-(4-Bromophenyl)-N-[4'-(octyloxy)[1,1'-biphenyl]-4-yl]methanimine](/img/structure/B14523910.png)
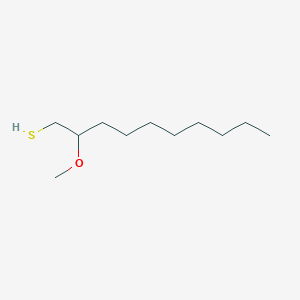
![Dimethyl {2-methyl-1-[(propan-2-yl)oxy]propyl}phosphonate](/img/structure/B14523918.png)
![(4S)-4-{[2-(Benzyloxy)phenoxy]methyl}-2,2-dimethyl-1,3-dioxolane](/img/structure/B14523937.png)
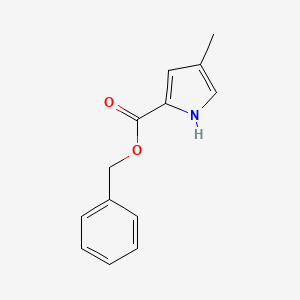
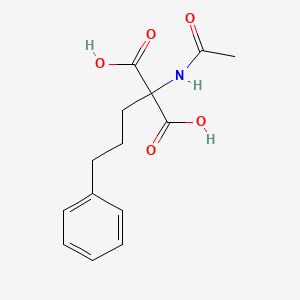
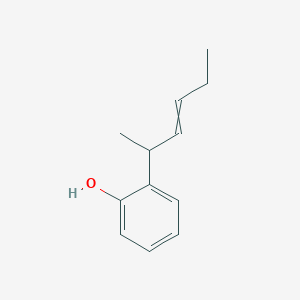
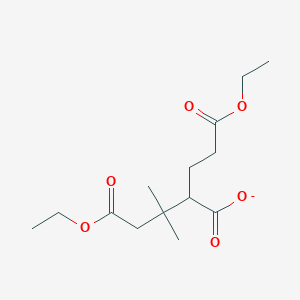
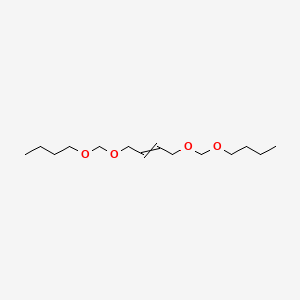
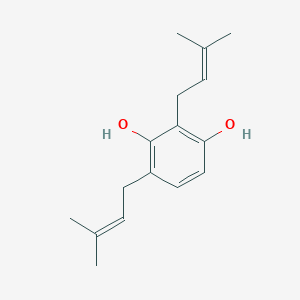
![3-[3-(Naphthalen-1-yl)-3-oxoprop-1-en-1-yl]benzonitrile](/img/structure/B14523968.png)
![1-Methoxy-2-[(trichloroethenyl)sulfanyl]benzene](/img/structure/B14523975.png)
![{(E)-(4-Methoxyphenyl)[(triphenylstannyl)oxy]methylidene}cyanamide](/img/structure/B14523977.png)
